DNA Polymerase and Topoisomerase Inhibition: SCS Demonstrates 8.2-Fold Higher Potency Than Cholesteryl Hemisuccinate
In a direct head-to-head comparative study of six cholesterol derivatives, sodium cholesteryl sulfate (compound 2) exhibited markedly superior inhibitory activity against multiple enzymatic targets relative to cholesteryl hemisuccinate (compound 6, CHS), the closest anionic analog. For animal DNA polymerases, SCS showed IC₅₀ values of 0.84–11.6 µM compared to 2.9–148 µM for CHS. For human DNA topoisomerase II, SCS demonstrated an IC₅₀ of 5.0 µM versus 120 µM for CHS, representing a 24-fold potency advantage. Against HL-60 human promyelocytic leukemia cell growth, SCS exhibited an LD₅₀ of 8.8 µM compared to 72.3 µM for CHS, an 8.2-fold difference [1].
| Evidence Dimension | Enzymatic inhibition potency and cell growth suppression |
|---|---|
| Target Compound Data | IC₅₀ for animal DNA polymerases: 0.84–11.6 µM; IC₅₀ for human topo II: 5.0 µM; LD₅₀ for HL-60 cell growth: 8.8 µM |
| Comparator Or Baseline | Cholesteryl hemisuccinate (CHS): IC₅₀ for pols: 2.9–148 µM; IC₅₀ for topo II: 120 µM; LD₅₀ for HL-60: 72.3 µM |
| Quantified Difference | SCS is 24-fold more potent against topo II and 8.2-fold more potent against HL-60 cell growth than CHS |
| Conditions | In vitro enzymatic assays using purified animal DNA polymerases and human DNA topoisomerase II; HL-60 human promyelocytic leukemia cell line |
Why This Matters
Procurement of SCS rather than CHS is essential for assays requiring potent enzyme inhibition at low micromolar concentrations, enabling more sensitive detection windows and reducing compound consumption.
- [1] Ishimaru C, Yonezawa Y, Kuriyama I, Nishida M, Yoshida H, Mizushina Y. Inhibitory Effects of Cholesterol Derivatives on DNA Polymerase and Topoisomerase Activities, and Human Cancer Cell Growth. Lipids. 2008;43(4):373-382. View Source
